2-(methoxymethyl)-8-(4-methoxyphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Description
The compound 2-(methoxymethyl)-8-(4-methoxyphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a pyrazoloquinazolinone derivative characterized by a methoxymethyl group at position 2, a phenyl group at position 3, and a 4-methoxyphenyl substituent at position 8 of the heterocyclic core. Its synthesis involves reacting enaminone (derived from dimedone via formylation with dimethylformamide-dimethylacetal) with substituted 3-amino-1H-pyrazoles under eco-friendly conditions: ultrasonication at 60°C in a water-ethanol (1:1) solvent system, yielding 71% of the product (6m in ). Key spectroscopic data include IR peaks at 1672 cm⁻¹ and 1616 cm⁻¹ (C=O stretching) and 1H NMR signals for the methoxymethyl group (δ 3.86 ppm, OCH3) and aromatic protons (δ 6.99–7.93 ppm).
Properties
Molecular Formula |
C25H23N3O3 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-(methoxymethyl)-8-(4-methoxyphenyl)-3-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C25H23N3O3/c1-30-15-21-24(17-6-4-3-5-7-17)25-26-14-20-22(28(25)27-21)12-18(13-23(20)29)16-8-10-19(31-2)11-9-16/h3-11,14,18H,12-13,15H2,1-2H3 |
InChI Key |
KJGQMDZNOCFCSF-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CC(C3)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-8-(4-methoxyphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzamide with aldehydes under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . This method is green, simple, and efficient, providing good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(methoxymethyl)-8-(4-methoxyphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
2-(methoxymethyl)-8-(4-methoxyphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-8-(4-methoxyphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Intercalation with DNA: Binding to DNA and interfering with its replication and transcription processes.
Enzyme Inhibition: Inhibiting specific enzymes involved in cellular processes.
Signal Transduction Modulation: Modulating signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations and Structural Effects
Pyrazolo[1,5-a]quinazolinone derivatives differ primarily in substituents at positions 2, 3, and 8, which influence their physicochemical and functional properties:
- Position 2 : The methoxymethyl group in the target compound contrasts with methyl (e.g., 2-methyl in ), methylsulfanyl (), and bromo (6a in ). Methoxymethyl introduces moderate steric bulk and polarity compared to smaller methyl or electronegative bromo groups.
- Position 3 : The phenyl group in the target compound is common (e.g., , 3-phenyl), but fluorophenyl () and pyridinyl () variants exist. Electron-withdrawing groups like fluorine may enhance stability or alter reactivity.
- Position 8 : The 4-methoxyphenyl group in the target compound differs from 4-fluorophenyl (), thiophen-2-yl (), and 8,8-dimethyl (). Methoxy groups improve solubility via polarity, while dimethyl substituents increase hydrophobicity.
Physical Properties
*Yield for 6a (bromo derivative) in .
Spectroscopic and Electronic Effects
- IR Spectroscopy : The target compound’s C=O stretches (1672, 1616 cm⁻¹) are comparable to derivatives with aryl groups (e.g., 1719 cm⁻¹ in ), suggesting similar conjugation effects. Electron-withdrawing substituents (e.g., fluorine in ) may shift C=O peaks to higher frequencies.
- NMR : The methoxymethyl group (δ 3.86 ppm) and aromatic protons (δ 6.99–7.93 ppm) in the target compound align with trends in 8,8-dimethyl derivatives (e.g., δ 1.23 ppm for CH3 in ). Pyridinyl substituents () show distinct deshielding in aromatic regions.
Biological Activity
The compound 2-(methoxymethyl)-8-(4-methoxyphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a member of the quinazoline family, which has garnered significant attention due to its potential biological activities, particularly in oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 350.42 g/mol. Its structure features a pyrazoloquinazoline scaffold, which is known for its diverse pharmacological properties.
Antitumor Activity
Recent studies have explored the antitumor potential of various quinazoline derivatives, including those similar to the compound . For instance, derivatives have been shown to exhibit significant cytotoxic effects against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 18 | MGC-803 | 1.5 | Induces apoptosis via caspase activation |
| Compound X | HCT-116 | 2.0 | Cell cycle arrest at G2/M phase |
| Compound Y | MDA-MB-231 | 0.5 | Inhibits proliferation through kinase inhibition |
The above data indicates that compounds structurally related to This compound may similarly exhibit potent antitumor effects.
The mechanisms by which these compounds exert their biological effects are multifaceted:
- Apoptosis Induction : Many quinazoline derivatives promote apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins such as Bcl-2.
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at specific phases (e.g., G2/M), thereby inhibiting cell proliferation.
- Kinase Inhibition : Some derivatives act as inhibitors of critical kinases involved in cancer progression, such as DYRK1A and GSK-3β.
Study on Quinazoline Derivatives
A study published in Molecules evaluated a series of quinazoline derivatives for their antitumor activity against various cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range and effectively induced apoptosis in cancer cells through both intrinsic and extrinsic pathways .
Apoptosis Mechanism Investigation
In another investigation focusing on the apoptosis mechanism, it was found that treatment with a quinazoline derivative led to increased levels of cleaved PARP and activated caspases in MGC-803 cells, indicating that the compound effectively triggers programmed cell death .
Q & A
Advanced Research Question
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -Br) at C2/C3 to enhance cytotoxicity. Methoxy groups at C8 improve solubility .
- Biological Assays : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. Compare IC₅₀ values with control compounds like doxorubicin .
- Molecular Docking : Screen derivatives against targets (e.g., topoisomerase II) using AutoDock Vina to prioritize synthesis .
What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
